molecular formula C19H19N5O2S B2703369 1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine CAS No. 878426-98-3

1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine

Cat. No.: B2703369
CAS No.: 878426-98-3
M. Wt: 381.45
InChI Key: LPTICHOZPSPGFH-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities . Another study reported the synthesis of 2,5-bishetaryloxadiazolines through a facile and efficient ultrasound-aided approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a phenyl group, a piperazine ring, a pyridin-4-yl group, and a 1,3,4-oxadiazol-2-yl group .

Scientific Research Applications

Synthesis and Tuberculostatic Activity

  • A study elaborated on the synthesis of derivatives involving phenylpiperazineacetic hydrazide cyclization products, leading to compounds with tested in vitro tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds ranged from 25 to 100 mg/ml, demonstrating their potential as antimicrobial agents (Foks et al., 2004).

Antimicrobial Applications

  • Novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research signifies the potential of these compounds in combating microbial infections (Patel et al., 2012).

Biological Action of Piperazine Derivatives

  • Piperazine derivatives were synthesized and screened for antibacterial activities, highlighting the broad spectrum of potential applications of these compounds in medical science and pharmacology (Pitucha et al., 2005).

Synthesis for Anticonvulsant Agents

  • Piperazine analogues incorporating [1,3,4]-oxadiazole rings were synthesized and evaluated for their anticonvulsant activity, demonstrating the versatility of piperazine derivatives in creating potential therapeutic agents (Archana, 2021).

Antinociceptive Agents

  • Research into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones introduced a new class of non-opiate antinociceptive agents, illustrating the significant impact of piperazine derivatives in developing new pain management solutions (Viaud et al., 1995).

Pharmaceutical Patent Insights

  • A patent analysis provided insights into the diverse pharmaceutical applications of piperazine derivatives, including their use as selective 5-HT-1D receptor agonists for migraine treatment, underscoring the compound's significance in therapeutic development (Habernickel, 2001).

Future Directions

The future directions for research on “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” and similar compounds could include further exploration of their synthesis, characterization, and evaluation of their biological activities. The development of new drugs based on these compounds could also be a promising direction .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTICHOZPSPGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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